3,5-Dichloro-N-methylaniline hydrochloride
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Overview
Description
3,5-Dichloro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8Cl3N. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the amino group is methylated and protonated to form the hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-methylaniline hydrochloride typically involves the chlorination of N-methylaniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 3 and 5 positions on the benzene ring. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3,5-Dichloro-N-methylaniline hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methylated amino group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-methylaniline hydrochloride: Similar structure but with chlorine atoms at positions 3 and 4.
N-methyl-3,5-dichloroaniline: The non-hydrochloride form of the compound.
Uniqueness
3,5-Dichloro-N-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3,5-dichloro-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYROJJJGOMGDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669510 |
Source
|
Record name | 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197239-04-5 |
Source
|
Record name | 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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